Dinatriummangan(II)-ethylendiamintetraacetat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

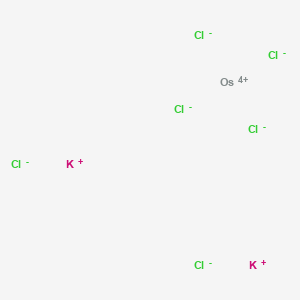

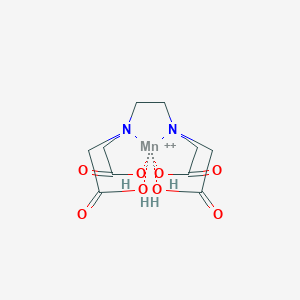

Disodium manganese ethylenediaminetetraacetate (DMEDTA) is an organic compound that is a chelating agent used in a variety of scientific applications, including biochemistry, analytical chemistry, and environmental science. DMEDTA is a colorless, water-soluble compound with a molecular weight of 374.2 g/mol. It has the chemical formula C14H20MnN2Na2O8 and is composed of two sodium cations, two ethylenediaminetetraacetic acid (EDTA) anions, and one manganese cation. It is an important compound in the field of analytical chemistry due to its ability to chelate metal ions, and its use in laboratory experiments as a buffer and a chelating agent.

Wissenschaftliche Forschungsanwendungen

Landwirtschaft

Dinatriummangan(II)-EDTA dient als ein wichtiges Mikronährstoffzusatzmittel zur Bodenernährung und unterstützt das Pflanzenwachstum und die Pflanzenentwicklung . Es findet breite Verwendung in Industrien, in denen eine kontrollierte Freisetzung von Mangan und Stabilität unerlässlich sind .

Pharmazeutika

Im pharmazeutischen Bereich profitiert Dinatriummangan(II)-EDTA von seiner stabilen Formulierung, die die Wirksamkeit und Langlebigkeit des Produkts verbessert . Es kann zur Formulierung verschiedener Medikamente und medizinischen Behandlungen verwendet werden .

Kosmetik

Die Kosmetikindustrie profitiert ebenfalls von der stabilen Formulierung von Dinatriummangan(II)-EDTA. Es erhöht die Wirksamkeit und Langlebigkeit verschiedener Kosmetikprodukte .

Produktion

In Produktionsprozessen unterstützt Dinatriummangan(II)-EDTA die Katalyse und wirkt als Stabilisator, wodurch die Produktqualität und -konsistenz sichergestellt werden .

Biochemie und Molekularbiologie

In der Biochemie und Molekularbiologie wird Dinatriummangan(II)-EDTA zur Entfernung von Metallionen verwendet . Es wird häufig verwendet, um metallabhängige Enzyme zu deaktivieren, entweder als Test auf ihre Reaktivität oder um Schäden an DNA, Proteinen und Polysacchariden zu unterdrücken .

Labor Anwendungen

Im Labor wird Dinatriummangan(II)-EDTA häufig zur Entfernung von Metallionen verwendet . Es wird in verschiedenen Laboranwendungen eingesetzt, darunter Forschung und Entwicklung

Wirkmechanismus

Target of Action

Disodium Manganese EDTA primarily targets metal ions in the body, particularly manganese ions . The compound’s chelating properties allow it to bind to these ions, forming stable, water-soluble complexes . This interaction plays a crucial role in various biochemical processes, as it can influence the bioavailability of essential metal ions.

Mode of Action

The compound operates through a process known as chelation . This involves the formation of multiple coordinate bonds between a polydentate (multiple-bond-forming) ligand and a single central atom . In this case, the Disodium Manganese EDTA forms a chelate with manganese ions . This interaction results in the stabilization of the metal ion and prevention of unwanted chemical reactions that could disrupt biological processes .

Biochemical Pathways

The chelation process can impact various biochemical pathways. For instance, in the context of agriculture, Disodium Manganese EDTA is used to deliver essential manganese ions to plants . Manganese is a vital component of several enzymes involved in photosynthesis, nitrogen metabolism, and other plant physiological processes . By ensuring the controlled release and utilization of manganese, Disodium Manganese EDTA can enhance these biochemical pathways .

Pharmacokinetics

The pharmacokinetics of Disodium Manganese EDTA, like other EDTA compounds, involve absorption, distribution, and elimination processes . When administered, it is poorly absorbed from the gastrointestinal tract . It distributes to various organs such as the liver and kidneys . The compound is primarily eliminated through urine and feces, remaining largely unchanged in the body .

Result of Action

The primary result of Disodium Manganese EDTA’s action is the controlled release of manganese ions, which can then participate in various biological processes . In agriculture, for example, this can lead to enhanced plant growth and development . In other contexts, the chelation of metal ions can prevent their participation in harmful reactions, thereby mitigating potential damage .

Action Environment

The action of Disodium Manganese EDTA can be influenced by various environmental factors. For instance, the pH of the solution can affect the stability of the chelate formed . Moreover, in agricultural applications, factors such as soil type and temperature can impact the compound’s efficacy . Therefore, understanding these environmental influences is crucial for optimizing the use of Disodium Manganese EDTA.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Disodium manganese EDTA plays a significant role in biochemical reactions. It acts as a chelating agent, binding to metal ions such as iron (Fe2+/Fe3+) and calcium ions (Ca2+), forming water-soluble complexes even at neutral pH . This property allows it to interact with various enzymes, proteins, and other biomolecules, influencing their function and stability .

Cellular Effects

The effects of Disodium manganese EDTA on cells and cellular processes are diverse. It can influence cell function by altering the availability of certain metal ions, which can impact cell signaling pathways, gene expression, and cellular metabolism . For example, in the context of medicine, it is used as an anticoagulant for blood samples, where it chelates the calcium present in the blood specimen, arresting the coagulation process and preserving blood cell morphology .

Molecular Mechanism

Disodium manganese EDTA exerts its effects at the molecular level through its chelating properties. It binds to metal ions, forming stable complexes that can influence the activity of enzymes and other biomolecules . This can lead to changes in gene expression and enzyme activity, depending on the specific biomolecules and metal ions involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Disodium manganese EDTA can change over time. It has been observed that the reductive leaching process of manganese oxide ores by Disodium manganese EDTA can be described by the Avrami model . This suggests that the compound’s effects on cellular function may vary over time, potentially due to changes in its stability, degradation, or long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Disodium manganese EDTA can vary with different dosages in animal models. For instance, a study conducted on mice showed that there were no visible signs of toxicity in any group treated with Disodium manganese EDTA . The study also noted that histological evaluations revealed inflammatory lesions in the kidneys at higher dosages, suggesting potential adverse effects at high doses .

Metabolic Pathways

Disodium manganese EDTA is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . For instance, it is known to participate in the pathogenesis of neurodegenerative diseases, where both genetic predisposition and environmental factors play important roles .

Transport and Distribution

Disodium manganese EDTA is transported and distributed within cells and tissues through various mechanisms. It is known to be transported by a multitude of transport proteins from diverse gene families . Its distribution within cells and tissues can be influenced by its interactions with these transporters or binding proteins .

Subcellular Localization

The subcellular localization of Disodium manganese EDTA can affect its activity or function. It has been observed that a member of the cation diffusion facilitator family, MTP9, is a critical player in the radial transport of manganese out of root exodermis and endodermis cells and into the root stele . This suggests that Disodium manganese EDTA may also have specific subcellular localizations that influence its activity or function.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Disodium manganese ethylenediaminetetraacetate can be achieved through a multistep process involving the reaction of ethylenediaminetetraacetic acid (EDTA) with manganese oxide and sodium hydroxide.", "Starting Materials": [ "Ethylenediaminetetraacetic acid (EDTA)", "Manganese oxide", "Sodium hydroxide", "Distilled water" ], "Reaction": [ "Step 1: Dissolve 10 g of EDTA in 100 mL of distilled water.", "Step 2: Add 5 g of manganese oxide to the EDTA solution while stirring continuously.", "Step 3: Gradually add 20 g of sodium hydroxide to the mixture and stir for 30 minutes.", "Step 4: Adjust the pH of the mixture to 7.0 using hydrochloric acid.", "Step 5: Filter the resulting solution to remove any impurities.", "Step 6: Add 10 g of sodium hydroxide to the filtered solution and stir for 1 hour.", "Step 7: Adjust the pH of the solution to 7.0 using hydrochloric acid.", "Step 8: Filter the solution again to obtain Disodium manganese ethylenediaminetetraacetate as a solid product." ] } | |

CAS-Nummer |

15375-84-5 |

Molekularformel |

C10H20MnN2Na2O11 |

Molekulargewicht |

445.19 g/mol |

IUPAC-Name |

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese;trihydrate |

InChI |

InChI=1S/C10H16N2O8.Mn.2Na.3H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;3*1H2/q;;2*+1;;;/p-2 |

InChI-Schlüssel |

JYAYGYJULFAGRG-UHFFFAOYSA-L |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Mn+2] |

Kanonische SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.O.O.O.[Na+].[Na+].[Mn] |

Andere CAS-Nummern |

73637-20-4 15375-84-5 |

Physikalische Beschreibung |

Dry Powder; Liquid, Other Solid; Pellets or Large Crystals; Liquid; Dry Powder, Other Solid; Other Solid Off-white odorless powder; [Alfa Aesar MSDS] |

Verwandte CAS-Nummern |

482-54-2 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)